![molecular formula C19H15ClN6O3 B2680879 N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-87-2](/img/structure/B2680879.png)
N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using the DFT-B3LYP method, which provides insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .
Scientific Research Applications
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines, which share structural similarities with the compound , has been investigated for potential antiasthma applications. These compounds were identified as mediator release inhibitors in the human basophil histamine release assay, indicating their potential utility in asthma treatment. The structure-activity relationship evaluation identified several compounds with promising activity, chosen for further pharmacological and toxicological study (Medwid et al., 1990).
Anticancer and Antimicrobial Activities
Research has been conducted on N-aryl substituted phenyl acetamide analogs of triazolopyrimidines for their anticancer and antimicrobial activities. These compounds demonstrated inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities, suggesting their potential as therapeutic agents (Kumar et al., 2019).
Imaging Applications
A novel series of pyrazolopyrimidineacetamides, closely related to the compound of interest, has been reported as selective ligands for the translocator protein (18 kDa), with implications for imaging studies. The compound DPA-714, within this series, was designed for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography, highlighting its potential in diagnostic applications (Dollé et al., 2008).
Antiproliferative and Toxicity Studies
Modifications of triazolopyridine acetamide compounds have shown significant anticancer effects and reduced toxicity when orally administered. The introduction of an alkylurea moiety in place of the acetamide group retained antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity, showcasing their potential as safer anticancer agents (Wang et al., 2015).
Crystal Structure and Biological Activity
The crystal structure and moderate anticancer activity of a pyrazolopyrimidin compound have been determined, contributing to the understanding of its potential therapeutic applications (Jiu-fu et al., 2015).
Antimalarial Effects
Studies on triazolopyrimidines have explored their antimalarial activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Werbel et al., 1973).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMUOWKQSEBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.